molecular formula C11H11ClN4O B11793222 5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxamide

5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B11793222
M. Wt: 250.68 g/mol
InChI Key: MAVBIAJFRPEWCT-UHFFFAOYSA-N
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Description

5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxamide typically involves the reaction of 5-amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carbonitrile with 2,6-difluorobenzoyl isocyanate in the presence of a solvent such as 1,2-dichloroethane. The reaction mixture is heated and refluxed at 80°C to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions for these reactions vary depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can introduce new functional groups at the benzylic position.

Scientific Research Applications

5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-4-methylphenyl)-3-(5-amino-1H-pyrazol-4-yl)urea
  • 5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carbonitrile

Uniqueness

5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H11ClN4O

Molecular Weight

250.68 g/mol

IUPAC Name

5-amino-1-(3-chloro-4-methylphenyl)pyrazole-4-carboxamide

InChI

InChI=1S/C11H11ClN4O/c1-6-2-3-7(4-9(6)12)16-10(13)8(5-15-16)11(14)17/h2-5H,13H2,1H3,(H2,14,17)

InChI Key

MAVBIAJFRPEWCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C=N2)C(=O)N)N)Cl

Origin of Product

United States

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